N-butylbutan-1-amine hydrochloride
Description
Contextualization within Amine Chemistry and its Hydrochloride Salts
Amines are a class of organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by alkyl or aryl groups. msu.edu A key characteristic of amines is the presence of a lone pair of electrons on the nitrogen atom, which allows them to act as bases and nucleophiles. libretexts.orgstudymind.co.uk As bases, amines readily react with acids to form salts. libretexts.orgyoutube.com
The reaction with hydrochloric acid (HCl) yields a hydrochloride salt. wikipedia.org This conversion is a common and important practice in chemistry for several reasons. Forming a hydrochloride salt often transforms a liquid, volatile, or poorly soluble amine into a stable, crystalline solid. oxfordreference.comcymitquimica.com This salt form typically exhibits improved water solubility and a longer shelf-life compared to the free base, which can be advantageous for storage, handling, and various applications in research and industry. wikipedia.org N-butylbutan-1-amine hydrochloride is the acid salt resulting from the reaction of the organic base N-butylbutan-1-amine (dibutylamine) with hydrochloric acid. cymitquimica.com
Historical Perspective on Research and Development Pertaining to this compound
The development of simple alkylamines like N-butylbutan-1-amine is closely tied to the advancement of industrial organic chemistry. The industrial-scale production of lower alkylamines became feasible through methods such as the amination of corresponding alcohols over metal catalysts under hydrogenating conditions. google.com For butylamines specifically, processes were developed involving the reaction of butanols with ammonia. wikipedia.org
Another significant pathway involves the reaction of 1,3-butadiene (B125203) with primary or secondary amines in a process known as hydroamination, followed by hydrogenation. google.comgoogle.com These industrial methods, which became prominent throughout the 20th century, enabled the reliable and large-scale synthesis of amines like dibutylamine (B89481), the precursor to this compound, making them available as key intermediates for a wide range of chemical products.
Structural Analysis and Isomerism in N-butylbutan-1-amine Derivatives
The structure of N-butylbutan-1-amine and its derivatives is fundamental to its chemical properties and reactivity.
Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic substituents bonded directly to the nitrogen atom. msu.edumsu.edu N-butylbutan-1-amine, also known as di-n-butylamine, features two butyl groups attached to the nitrogen atom, placing it in the category of a secondary amine. jove.comnih.gov
The corresponding hydrochloride salt, this compound, is an ammonium (B1175870) salt. In this form, the lone pair of electrons on the nitrogen atom has accepted a proton (H⁺) from hydrochloric acid, forming a di-n-butylammonium cation, [(CH₃CH₂CH₂CH₂)₂NH₂]⁺, which is ionically bonded to the chloride anion (Cl⁻). oxfordreference.comcymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 6287-40-7 |
| Molecular Formula | C₈H₂₀ClN (or C₈H₁₉N·HCl) cymitquimica.com |
| Molecular Weight | 165.71 g/mol |
| Appearance | White crystalline solid cymitquimica.com |
| IUPAC Name | N-butylbutan-1-aminium chloride cymitquimica.com |
| Synonyms | Di-n-butylammonium chloride, Dibutylamine hydrochloride cymitquimica.com |
| Solubility | Soluble in water cymitquimica.com |
Isomerism plays a critical role in defining the properties and reactivity of amines. The molecular formula for N-butylbutan-1-amine, C₈H₁₉N, can correspond to numerous structural isomers. nist.gov Isomerism can arise from the arrangement of the carbon skeleton (chain isomerism) or the position of the amino group. For instance, the butyl group itself has four isomers: n-butyl, sec-butyl, isobutyl, and tert-butyl. wikipedia.orgtaylorandfrancis.com Combining these in a secondary amine structure leads to a variety of isomers with distinct properties.
From a stereochemical perspective, a nitrogen atom in an amine can be a chiral center if it is bonded to three different groups and has a lone pair. However, in acyclic tertiary amines, and by extension secondary amines, the enantiomers cannot typically be resolved at room temperature. libretexts.org This is due to a phenomenon called pyramidal inversion (or nitrogen inversion), where the molecule rapidly inverts its configuration, passing through a planar transition state. libretexts.orgyoutube.com This rapid interconversion, occurring millions of times per second, prevents the separation of the enantiomers. libretexts.org
The reactivity of different isomers is influenced by electronic and steric effects. The alkyl groups in aliphatic amines have a positive inductive effect, pushing electron density onto the nitrogen atom and increasing its basicity and nucleophilicity compared to ammonia. studymind.co.uk However, the steric hindrance created by the bulkiness of the alkyl groups can impact the accessibility of the nitrogen's lone pair, thereby affecting reaction rates. For example, an isomer with branched chains, such as di-isobutylamine, would present more steric hindrance than the linear N-butylbutan-1-amine, potentially slowing its reaction as a nucleophile. acs.org
Table 2: Selected Isomers of C₈H₁₉N
| Isomer Name | Classification | Structure |
|---|---|---|
| N-butylbutan-1-amine | Secondary | (CH₃CH₂CH₂CH₂)₂NH |
| Diisobutylamine | Secondary | ((CH₃)₂CHCH₂)₂NH |
| Octan-1-amine | Primary | CH₃(CH₂)₇NH₂ |
| N,N-diethylbutan-1-amine | Tertiary | (CH₃CH₂CH₂CH₂)N(CH₂CH₃)₂ |
Significance in Contemporary Chemical Synthesis and Applied Chemistry Research
This compound serves as a valuable compound in modern chemical applications. Its primary role is as a reagent and an intermediate in organic synthesis. cymitquimica.comcymitquimica.com The free base, dibutylamine, is used as a precursor in the manufacture of a variety of commercially important products. These include certain pesticides, pharmaceuticals, and emulsifiers. wikipedia.org Notably, it is a building block for the synthesis of the fungicide benomyl (B1667996), the rubber vulcanization accelerator N,N′-dibutylthiourea, and n-butylbenzenesulfonamide, which is used as a plasticizer for nylon. wikipedia.org
In the field of applied chemistry, organic amines and their hydrochloride salts are utilized for corrosion inhibition. They can be introduced into refinery overhead systems to neutralize hydrochloric acid, thereby minimizing corrosion. researchgate.net The formation of amine hydrochloride salts is a key aspect of this process. The compound is also noted in materials science research, including in the context of perovskite solar cell materials. cymitquimica.comcymitquimica.com Its utility stems from the reactivity of the amine group, which can participate in nucleophilic substitution and addition-elimination reactions, making it a versatile intermediate for constructing more complex molecules. libretexts.orgcymitquimica.com
Conventional Synthetic Pathways to N-butylbutan-1-amine
The formation of the secondary amine, N-butylbutan-1-amine, can be achieved through several established synthetic routes, each with distinct advantages and limitations. Key methods include the alkylation of primary amines and reductive amination strategies.
Amine alkylation is a fundamental method for forming carbon-nitrogen bonds. In this approach, a primary amine, acting as a nucleophile, reacts with an alkyl halide. For the synthesis of N-butylbutan-1-amine, this would involve the reaction of n-butylamine with a butyl halide, such as 1-bromobutane (B133212).
The reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org However, a significant challenge with this method is the lack of selectivity. wikipedia.org The product, N-butylbutan-1-amine, is itself a nucleophile and can react further with the alkyl halide to produce the tertiary amine (tri-n-butylamine) and subsequently a quaternary ammonium salt. This overalkylation leads to a mixture of products, complicating the purification process and reducing the yield of the desired secondary amine. wikipedia.org Due to this tendency for multiple alkylations, this method is often more practical in a laboratory setting for producing tertiary amines or quaternary ammonium salts where overalkylation is the desired outcome. wikipedia.org
Reductive amination, also known as reductive alkylation, is a highly effective and more selective method for preparing secondary amines. This process typically involves two main steps:
Imine Formation: A primary amine (n-butylamine) reacts with a carbonyl compound (butyraldehyde) to form an imine intermediate, in this case, N-[butylidene]butan-1-amine, through a condensation reaction where a molecule of water is eliminated. bohrium.com
Reduction: The C=N double bond of the imine is then reduced to a single bond to form the target secondary amine.
This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation (H₂ gas with a metal catalyst). organic-chemistry.org A key advantage of this method is that the imine is often reduced in situ as it is formed.
Research into the reductive amination of butyraldehyde (B50154) has shown that catalyst choice is critical for selectivity. bohrium.com For instance, when reacting butyraldehyde with ammonia, catalysts that are highly active in hydrogenolysis, such as Ruthenium (Ru) and Rhodium (Rh), tend to produce the primary amine (butylamine). In contrast, catalysts less active in hydrogenolysis, like Palladium (Pd) and Platinum (Pt), favor the hydrogenation of the intermediate N-[butylidene]butan-1-amine, leading to a higher yield of the secondary amine, dibutylamine. bohrium.com This makes reductive amination a versatile and controllable pathway for synthesizing N-butylbutan-1-amine.
The primary amine, n-butylamine, is a crucial precursor for the synthesis of N-butylbutan-1-amine. A dominant industrial method for its production is the reaction of n-butanol with ammonia at elevated temperatures and pressures over a catalyst. wikipedia.orgnih.gov This process, known as alcohol amination, typically uses catalysts such as alumina. wikipedia.org
The reaction involves passing a mixture of n-butanol, ammonia, and hydrogen over a solid catalyst bed. The hydrogen is included to promote the activity of hydrogenation/dehydrogenation catalysts and suppress side reactions. Various patents have detailed optimized conditions to maximize the yield and conversion rate. For example, using a CuO/NiO/bentonite catalyst, a conversion rate of n-butanol over 98% and a yield of n-butylamine up to 97% can be achieved under specific conditions. google.com
Below is a table summarizing typical reaction conditions found in the literature for the synthesis of n-butylamine from n-butanol and ammonia.
| Parameter | Condition Range | Reported Yield/Conversion | Source |
| **Molar Ratio (n-butanol:NH₃:H₂) ** | 1:(1-8):(2-8) | n-Butanol Conversion: >98%, n-Butylamine Yield: >97% | google.com |
| Temperature | 150-220 °C | High conversion and yield within this range | google.comgoogle.com |
| Pressure | 0.3-0.8 MPa | Effective for driving the reaction forward | google.comgoogle.com |
| Catalyst | CuO/NiO/Bentonite, Alumina | High activity and selectivity | wikipedia.orggoogle.com |
| Space Velocity | 0.1-0.6 h⁻¹ | Controls reactant residence time over the catalyst | google.comgoogle.com |
Formation and Isolation of the Hydrochloride Salt
Once the free base, N-butylbutan-1-amine, has been synthesized, it is converted into its hydrochloride salt. This is a standard acid-base reaction that yields a more stable, crystalline, and often more easily handled solid compound. cymitquimica.com
The formation of this compound is achieved by reacting the amine with hydrochloric acid (HCl). cymitquimica.comyoutube.com As a weak base, the nitrogen atom in N-butylbutan-1-amine has a lone pair of electrons that readily accepts a proton (H⁺) from the strong acid, HCl. This results in the formation of the di-n-butylammonium cation ([CH₃(CH₂)₃]₂NH₂⁺) and the chloride anion (Cl⁻), which together form an ionic salt. youtube.com
A common laboratory procedure involves the following steps:
The N-butylbutan-1-amine free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.
A solution of hydrogen chloride, either as a gas dissolved in an organic solvent or as an aqueous solution, is added to the amine solution. chemicalbook.com
The this compound, being an ionic salt, is typically insoluble in nonpolar organic solvents and precipitates out of the solution. youtube.com
The resulting white crystalline solid can then be isolated by filtration, washed with a small amount of cold solvent to remove impurities, and dried. chemicalbook.com
This salt formation is a useful step in purification, as the crystalline nature of the salt allows for effective removal of non-basic impurities. youtube.com
In certain industrial processes, amine hydrochloride salts can form in situ, meaning within the reaction vessel, often as an unintended byproduct. This occurs when an amine is present in a system where hydrogen chloride is generated. gla.ac.uk
For example, in refinery overhead systems, organic amines are used as neutralizers to mitigate corrosion caused by hydrochloric acid. researchgate.net Under certain conditions of temperature, pressure, and concentration, these amines can react with HCl to form amine hydrochloride salts, which can deposit and cause fouling or under-deposit corrosion. researchgate.netafpm.org Similarly, during the synthesis of isocyanates for polyurethanes, phosgenation reactions can produce HCl as a byproduct. If unreacted amine starting materials are present, they will readily react with this HCl to form highly insoluble amine hydrochloride salts, representing a loss of valuable material. gla.ac.uk These in situ formation mechanisms are generally undesirable in industrial contexts and require careful control of process conditions to prevent.
Properties
IUPAC Name |
dibutylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYNBECIRXXOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH2+]CCCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-40-7 | |
| Record name | 1-Butanamine, N-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6287-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactivity and Mechanistic Studies of N Butylbutan 1 Amine Hydrochloride
Fundamental Reaction Pathways of the Amine Functional Group
The amine functional group in N-butylbutan-1-amine is the center of its reactivity, participating in nucleophilic, acylation, and condensation reactions. wikipedia.org
Nucleophilic Properties and Alkylation Reactions
As a secondary amine, N-butylbutan-1-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily participate in alkylation reactions with alkyl halides. In these reactions, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a trialkylammonium salt. Subsequent deprotonation yields a tertiary amine.
For instance, the reaction of N-butylbutan-1-amine with an alkyl halide, such as methyl iodide, would proceed as follows:
(CH₃CH₂CH₂CH₂)₂NH + CH₃I → [(CH₃CH₂CH₂CH₂)₂N(CH₃)H]⁺I⁻
This intermediate trialkylammonium iodide can then be neutralized by a base to yield the tertiary amine, N,N-dibutyl-N-methylamine. The reactivity in such alkylation reactions is influenced by factors such as the nature of the alkyl halide and the reaction conditions.
Table 1: Examples of Alkylation Reactions with Amines
| Amine Reactant | Alkylating Agent | Product | Reaction Type |
|---|---|---|---|
| N-butylbutan-1-amine | Methyl Iodide | N,N-dibutyl-N-methylamine | Nucleophilic Substitution |
| Primary Amine | Alkyl Halide | Secondary Amine | Nucleophilic Substitution |
| Secondary Amine | Alkyl Halide | Tertiary Amine | Nucleophilic Substitution |
Acylation Reactions
N-butylbutan-1-amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. wikipedia.org In this reaction, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.
For example, the reaction with acetyl chloride would yield N,N-dibutylacetamide:
(CH₃CH₂CH₂CH₂)₂NH + CH₃COCl → (CH₃CH₂CH₂CH₂)₂NCOCH₃ + HCl
These amide products are generally stable compounds and the reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Table 2: Acylation of N-butylbutan-1-amine
| Acylating Agent | Product | Byproduct |
|---|---|---|
| Acetyl Chloride | N,N-dibutylacetamide | HCl |
| Acetic Anhydride | N,N-dibutylacetamide | Acetic Acid |
Condensation Reactions with Carbonyl Compounds
N-butylbutan-1-amine, as a secondary amine, reacts with aldehydes and ketones to form enamines. wikipedia.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orgyoutube.com The reaction is typically catalyzed by a weak acid. youtube.com
The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. wikipedia.orglibretexts.org The carbinolamine is then protonated on the oxygen, making it a good leaving group (water). libretexts.org Elimination of water and deprotonation of the carbon alpha to the original carbonyl group results in the formation of the C=C double bond of the enamine. wikipedia.org
For example, the reaction of N-butylbutan-1-amine with cyclohexanone (B45756) would yield N,N-dibutylcyclohex-1-en-1-amine.
It is important to distinguish this from the reaction of primary amines with carbonyl compounds, which form imines (also known as Schiff bases). wikipedia.orglibretexts.org
Complexation with Metal Ions and Coordination Chemistry Investigations
The nitrogen atom in N-butylbutan-1-amine possesses a lone pair of electrons that can be donated to metal ions, allowing it to act as a ligand in the formation of coordination complexes. wikipedia.org
Ligand Design and Potential in Homogeneous Catalysis
While N-butylbutan-1-amine itself can act as a simple monodentate ligand, more complex ligands incorporating the dibutylamino moiety have been designed for applications in homogeneous catalysis. The steric bulk of the two butyl groups can influence the coordination environment around a metal center, which in turn can affect the selectivity and activity of a catalyst.
For instance, derivatives of N-butylbutan-1-amine can be functionalized to create bidentate or polydentate ligands. The amine group is crucial for achieving high enantioselectivity in some reactions, where it is proposed that the pendant Lewis base helps to create an organized transition state. nih.gov The electronic properties of the amine ligand are also a key factor, as demonstrated in gold-catalyzed reactions where the addition of electron-withdrawing ligands enhanced catalyst lifetime. nih.gov
Formation of Metal-Amine Complexes and their Structural Analysis
N-butylbutan-1-amine forms complexes with various metal ions. For example, it reacts with platinum(II) salts to form square planar complexes such as cis- and trans-[PtI₂(NH(CH₂CH₂CH₂CH₃)₂)₂]. wikipedia.org The structure of these complexes can be investigated using techniques like X-ray crystallography and various spectroscopic methods.
A study on a related compound, N,N-bis(O-diethylhydroxyphosphorylmethyl)-N-butylamine, demonstrated its ability to form 1:1 complexes with divalent metal ions like copper(II). researchgate.net The structure of the copper(II) complex was determined by X-ray diffraction. researchgate.net Another example is the cobalt(III) complex, tetra-n-butylamine(carbonato-κO,O′)cobalt(III) n-butylcarbamate (B8559338) dihydrate, which features a coordination sphere with four N-donor ligands. researchgate.net The geometry of such complexes is influenced by factors like the bite angle of chelating ligands. researchgate.net
Mechanistic Investigations in Organic Transformations
N-butylbutan-1-amine hydrochloride, as a salt of a secondary amine, can participate in various organic transformations, primarily by acting as a precursor to the free amine, N-butylbutan-1-amine (dibutylamine), which can then function as a catalyst or a nucleophile. The hydrochloride salt itself can play a role by providing a controlled release of the amine or by influencing the reaction environment through its acidic nature.
While specific studies detailing the use of this compound as a primary organocatalyst are not extensively documented in publicly available literature, its role can be inferred from the known reactivity of secondary amines and their salts in several key organic reactions. The amine, N-butylbutan-1-amine, can be liberated from its hydrochloride salt, and it is this free amine that typically exhibits catalytic activity.
Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. nrochemistry.com This reaction is often catalyzed by a weakly basic amine. nrochemistry.comwikipedia.org Secondary amines like dibutylamine (B89481) can act as effective catalysts. The catalytic cycle is generally believed to proceed through two main pathways. In one mechanism, the amine deprotonates the active methylene (B1212753) compound to form an enolate, which then attacks the carbonyl compound. youtube.com In an alternative and often favored mechanism, the secondary amine first reacts with the carbonyl compound to form an electrophilic iminium ion. tandfonline.comacs.org This iminium ion is then attacked by the enolate of the active methylene compound. The resulting adduct then eliminates the amine catalyst to afford the final α,β-unsaturated product. tandfonline.comacs.org The use of primary amines has also been shown to be effective, and in some cases, more so than tertiary amines. mdpi.com While direct use of the hydrochloride salt is less common, it could serve to moderate the concentration of the active amine catalyst.
Pinner Reaction: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. nih.govorganic-chemistry.orgsynarchive.com These salts can be subsequently hydrolyzed to esters or reacted with amines to form amidines. nih.govorganic-chemistry.orgsynarchive.com The reaction is typically carried out with a strong acid like gaseous hydrogen chloride. organic-chemistry.org this compound could potentially contribute to the acidic environment required for the initial protonation of the nitrile, a key step in the mechanism. nih.gov However, the primary role of an amine in a Pinner-type reaction is often as a nucleophile in the second stage to convert the intermediate Pinner salt into an amidine. nrochemistry.comnih.gov
Phospha-Michael Reaction: The phospha-Michael reaction is the conjugate addition of a phosphorus nucleophile to an electron-deficient alkene. rsc.orgresearchgate.net This reaction can be catalyzed by various bases, including organic bases. researchgate.net Amines can function as catalysts in these reactions. nih.gov For instance, the addition of H-phosphonates to α,β-unsaturated compounds is often facilitated by an amine catalyst. While specific examples using this compound are not readily found, secondary amines can catalyze this transformation. The amine likely activates the phosphorus nucleophile by deprotonation, increasing its nucleophilicity towards the Michael acceptor.
| Reaction Type | General Role of Secondary Amine | Potential Role of this compound |
| Knoevenagel Condensation | Acts as a base to form an enolate or reacts with the carbonyl to form an iminium ion intermediate. youtube.comtandfonline.comacs.org | Source of the catalytically active free amine, N-butylbutan-1-amine. |
| Pinner Reaction | The free amine can act as a nucleophile to convert the intermediate Pinner salt to an amidine. nrochemistry.comnih.gov | Can contribute to the acidic conditions required for the initial reaction step. |
| Phospha-Michael Addition | Can act as a basic catalyst to activate the phosphorus nucleophile. researchgate.netnih.gov | Source of the catalytically active free amine. |
Detailed mechanistic studies specifically elucidating the role of this compound in complex transformations like oxidative addition are scarce in the literature. Oxidative addition is a fundamental step in many transition-metal-catalyzed reactions, involving the addition of a substrate to a metal center, which results in an increase in both the coordination number and the oxidation state of the metal.
While this compound itself is not a transition metal complex, the corresponding free amine, dibutylamine, can act as a ligand in such complexes. The cleavage of C-N bonds via oxidative addition is a known process, though it is often challenging. The reactivity in such a process would depend on the nature of the metal center and the other ligands present.
In the context of organocatalysis, the mechanistic pathways are different. As discussed for the Knoevenagel condensation, the formation of an iminium ion is a key mechanistic step when a secondary amine is used as a catalyst. tandfonline.comacs.org This proceeds via a nucleophilic addition of the amine to the carbonyl group, followed by dehydration. This pathway avoids the high energy barrier that can be associated with the direct reaction of the enolate and the carbonyl compound.
For the Pinner reaction, the established mechanism involves the activation of the nitrile by an acid, followed by nucleophilic attack by the alcohol. nih.govorganic-chemistry.org The role of an amine hydrochloride would be to provide the necessary acidic proton.
In phospha-Michael additions, the amine catalyst is generally thought to operate through a base-catalyzed mechanism, where it deprotonates the phosphorus nucleophile. researchgate.net
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of this compound is influenced by its chemical environment, particularly in the presence of strong oxidizing agents, acids, and upon exposure to heat or aqueous conditions.
Strong Oxidizing Agents: Secondary amines, the parent compounds of this compound, can be oxidized by various strong oxidizing agents. The products of such oxidations can vary depending on the specific oxidant and reaction conditions. For instance, oxidation of secondary amines can lead to the formation of tetrazenes or hydroxylamines. libretexts.org With hydrogen peroxide or peroxy acids, secondary amines can be oxidized, though the reactions can be complex. libretexts.org Stronger oxidizing agents can lead to the cleavage of the C-N bonds.
Strong Acids: this compound is the salt of a weak base (dibutylamine) and a strong acid (hydrochloric acid). In the presence of other strong acids, it will remain in its protonated, salt form. The reactivity of amines with acids is a fundamental acid-base neutralization. britannica.comyoutube.com For example, dibutylamine reacts vigorously with strong acids. britannica.com The hydrochloride salt is the product of such a reaction and is generally stable in acidic solutions. However, the presence of certain acids, like nitrous acid, can lead to specific reactions. Secondary amines react with nitrous acid to form N-nitrosamines, which are often oily substances and are known carcinogens. olisystems.comlibretexts.org This reaction proceeds via the formation of the nitrosonium ion (NO+) in the acidic solution, which is then attacked by the nucleophilic secondary amine. olisystems.com
| Reagent | Expected Reactivity with Dibutylamine/Dibutylamine Hydrochloride |
| Strong Oxidizing Agents (e.g., Permanganate, Peroxides) | Oxidation of the amine to various products, potentially including cleavage of C-N bonds. libretexts.org |
| Strong Mineral Acids (e.g., H₂SO₄, HNO₃) | The free amine undergoes a vigorous acid-base reaction to form the corresponding salt. britannica.com The hydrochloride salt is stable in the presence of other strong acids. |
| Nitrous Acid (HNO₂) | The secondary amine reacts to form N-nitrosamines. olisystems.comlibretexts.org |
Thermal Decomposition: Information from safety data for the free base, dibutylamine, indicates that when heated to decomposition, it emits toxic fumes of nitrogen oxides. nih.gov The thermal decomposition of amine hydrochlorides can be complex. They may decompose to yield the free amine and hydrogen chloride gas. olisystems.com The stability of the amine itself to heat is a factor; for many amines, thermal degradation in the presence of CO2 is a known issue, often proceeding via polymerization. nih.gov However, in the absence of other reactive species, the initial decomposition step is likely the dissociation back to the free amine and HCl. At higher temperatures, further degradation of the dibutylamine would occur, leading to the formation of various hydrocarbon fragments and nitrogen-containing compounds. One study on the thermal decomposition of other amine-containing compounds suggests that initial bond cleavage can be a key step in the degradation pathway. researchgate.net
Hydrolytic Decomposition: this compound is a salt and is expected to be soluble in water. In aqueous solution, it will exist in equilibrium with its constituent ions: the dibutylammonium cation and the chloride anion. The dibutylammonium ion, being the conjugate acid of a weak base, will undergo hydrolysis to a small extent, establishing an equilibrium with the free amine and hydronium ions, which makes the solution slightly acidic.
[C₄H₉]₂NH₂⁺ + H₂O ⇌ [C₄H₉]₂NH + H₃O⁺
The extent of this hydrolysis depends on the pKa of the dibutylammonium ion. The hydrolysis of amides, which involves the cleavage of a C-N bond, is a different and generally more difficult process, often requiring prolonged heating with strong acid or base. masterorganicchemistry.com The hydrolysis of an amine salt is a reversible acid-base process and does not typically lead to the decomposition of the amine itself under normal conditions. However, the presence of water can influence the reactivity of the amine in other reactions.
Spectroscopic and Advanced Analytical Characterization of N Butylbutan 1 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of protons (¹H-NMR) and carbon atoms (¹³C-NMR).
¹H-NMR Spectral Interpretation and Proton Environments
The ¹H-NMR spectrum of N-butylbutan-1-amine hydrochloride provides a detailed map of the different proton environments within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the chemically non-equivalent protons of the two butyl chains and the ammonium (B1175870) proton are observed. publish.csiro.au
The protonated amine group (N-H₂⁺) typically appears as a broad singlet downfield, in this case around 9.50 ppm. publish.csiro.au The protons on the carbon atoms directly attached to the nitrogen (α-protons) are deshielded by the electron-withdrawing ammonium group and appear as a broad signal at approximately 2.92 ppm. publish.csiro.au The subsequent methylene (B1212753) groups along the butyl chains (β- and γ-protons) appear as multiplets further upfield. The terminal methyl groups (δ-protons) are the most shielded and resonate as a triplet around 0.95 ppm due to coupling with the adjacent methylene protons. publish.csiro.au
Table 1: ¹H-NMR Spectral Data for this compound in CDCl₃ publish.csiro.au
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proton Assignment |
| 9.50 | Broad Singlet | 2H | - | N-H₂⁺ |
| 2.92 | Broad Singlet | 4H | - | N-CH₂- (α-protons) |
| 1.93-1.88 | Multiplet | 4H | - | N-CH₂-CH₂- (β-protons) |
| 1.45-1.38 | Multiplet | 4H | - | -CH₂-CH₃ (γ-protons) |
| 0.95 | Triplet | 6H | 7.4 | -CH₃ (δ-protons) |
¹³C-NMR Spectral Analysis and Carbon Framework Characterization
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Due to the symmetry of this compound, where the two butyl groups are identical, the spectrum shows four distinct signals corresponding to the four unique carbon atoms in one butyl chain. publish.csiro.au
The carbon atom directly bonded to the nitrogen (Cα) is the most deshielded, appearing at approximately 47.8 ppm. publish.csiro.au The chemical shifts of the other carbon atoms in the chain (Cβ, Cγ, and Cδ) decrease as their distance from the electron-withdrawing ammonium group increases. publish.csiro.au The terminal methyl carbon (Cδ) is the most shielded and appears furthest upfield at around 13.7 ppm. publish.csiro.au
Table 2: ¹³C-NMR Spectral Data for this compound in CDCl₃ publish.csiro.au
| Chemical Shift (δ) ppm | Carbon Assignment |
| 47.8 | N-CH₂- (Cα) |
| 28.0 | N-CH₂-CH₂- (Cβ) |
| 20.3 | -CH₂-CH₃ (Cγ) |
| 13.7 | -CH₃ (Cδ) |
Advanced Multidimensional NMR Techniques for Structural Elucidation
While 1D NMR spectra provide fundamental structural information, complex molecules often require advanced multidimensional NMR techniques for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the structure of this compound.
COSY would show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₂-CH₃ spin systems within the butyl chains.
HSQC would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C signals listed in the tables above.
HMBC would reveal longer-range correlations (typically over 2-3 bonds), for example, showing a correlation from the α-protons to the β-carbon, further solidifying the connectivity of the molecular framework.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Characteristic Vibrational Modes of the Amine Hydrochloride
The IR spectrum of this compound shows characteristic absorption bands that confirm its identity as a secondary ammonium salt. nist.gov The most prominent feature is a very broad and strong absorption in the 3000-2400 cm⁻¹ region, which is indicative of the N-H⁺ stretching vibrations of the secondary ammonium group. This broadening is a result of extensive hydrogen bonding in the solid state.
Other key absorptions include C-H stretching vibrations from the butyl chains, which appear just below 3000 cm⁻¹. The C-N stretching vibration is typically found in the fingerprint region of the spectrum. The spectrum may also show contamination from the mulling agent (e.g., Nujol) if used in sample preparation. nist.gov
Table 3: Key IR Absorption Bands for this compound nist.gov
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2900-3100 | C-H Stretch | Aliphatic C-H stretching from butyl groups |
| ~2400-3000 | N-H⁺ Stretch | Broad, strong absorption characteristic of ammonium salts |
| ~1460 | C-H Bend | Methylene scissoring |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) typically results in the detection of the protonated molecular ion, [M-Cl]⁺. This corresponds to the N-butylbutan-1-amine cation (C₈H₂₀N⁺). publish.csiro.au An experimental study reported a high-resolution mass measurement of m/z 130.1595 for this cation, which is in excellent agreement with the calculated value of 130.1590. publish.csiro.au This precise mass measurement helps to confirm the elemental formula of the molecule.
The fragmentation pattern under electron ionization (not shown in the cited results) would be expected to proceed via characteristic pathways for aliphatic amines. The most common fragmentation would be alpha-cleavage, involving the loss of a propyl radical (•CH₂CH₂CH₃) from one of the butyl chains to form a stable iminium ion (CH₃CH₂CH₂CH₂N⁺H=CH₂), which would be a major peak in the spectrum.
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, these studies would reveal the precise solid-state structure, including bond lengths, bond angles, and the nature of intermolecular interactions.
The crystal structure of an amine hydrochloride salt is defined by the ionic interaction between the protonated amine cation (R₂NH₂⁺) and the chloride anion (Cl⁻). In the case of this compound, the nitrogen atom of the dibutylammonium cation is protonated.
The crystal packing of this compound is governed by a network of intermolecular forces. The most significant of these are the N-H···Cl hydrogen bonds. The protonated secondary amine has two hydrogen atoms capable of acting as hydrogen bond donors to the chloride acceptor ions. This typically results in the formation of robust one-, two-, or three-dimensional networks that define the crystal lattice.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating N-butylbutan-1-amine from impurities and for its precise quantification in various matrices.
Gas chromatography is a primary technique for the analysis of volatile compounds like N-butylbutan-1-amine (after conversion from its non-volatile salt form). The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to interactions with active sites (e.g., surface silanols) in standard GC columns. vt.edu These interactions often result in poor peak shape, characterized by significant tailing, which complicates accurate quantification. labrulez.com
To overcome these issues, specialized columns are employed. Columns with base-deactivated surfaces and phases designed for amine analysis, such as the Agilent J&W CP-Volamine or similar, are recommended. researchgate.net These columns minimize adsorptive interactions, resulting in sharper, more symmetrical peaks. labrulez.com For analysis, the hydrochloride salt is typically neutralized with a base to liberate the volatile free amine, which is then extracted into a suitable organic solvent for injection.
Table 2: Representative GC-FID Operating Conditions for Volatile Amine Analysis
| Parameter | Setting |
| Column | Agilent J&W CP-Volamine (30 m x 0.32 mm x 5 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 270 °C |
| Detector Temperature | 270 °C (FID) |
| Oven Program | Initial 120 °C, ramp at 20 °C/min to 240 °C |
| Diluent | Isopropyl alcohol or Acetonitrile/Water |
These conditions are representative and may require optimization for specific applications. researchgate.netbre.com
Liquid chromatography-mass spectrometry (LC-MS) is an ideal technique for the analysis of this compound in its salt form, as it does not require the compound to be volatile. This method offers high specificity and sensitivity for quantification.
The separation is typically achieved using reversed-phase chromatography. The choice of mobile phase pH is critical; at acidic pH, the amine is protonated, which can affect retention and peak shape. Operating at a neutral or slightly basic pH can improve retention for basic compounds on suitable columns, such as those stable at higher pH ranges. uu.nl The use of additives like formic acid or ammonium formate (B1220265) is common to improve peak shape and promote ionization for mass spectrometry detection. nih.gov
Detection by MS, often using an electrospray ionization (ESI) source in positive ion mode, is highly selective. The instrument monitors for the specific m/z of the protonated molecular ion of the free base (m/z 129.2) and one or more of its characteristic fragment ions for quantification (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM). uu.nlyoutube.com
Table 3: Representative LC-MS/MS Method Parameters
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient optimized for separation |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor Ion (Q1): m/z 129.2 -> Product Ion (Q3): m/z 86.1 |
Method parameters are illustrative and require validation for specific analytical needs. uu.nlyoutube.comdndi.org
Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)
Beyond the foundational spectroscopic techniques, other advanced methods such as Ultraviolet-Visible (UV-Vis) and Raman spectroscopy offer further insights into the structural and electronic properties of this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophore is the non-bonding electron pair on the nitrogen atom.
Detailed Research Findings: Direct UV-Vis analysis of simple aliphatic amines like this compound is generally challenging. The expected electronic transition for the amine is a weak n→σ* (n-to-sigma star) transition, which occurs at the lower end of the UV spectrum, typically around 200-220 nm. This absorption is often weak (low molar absorptivity) and can be difficult to observe, especially in the presence of other UV-absorbing species or solvents.
Research on the parent amine, dibutylamine (B89481), suggests that it is not expected to undergo direct photolysis due to a lack of significant absorption in the environmental UV spectrum (wavelengths greater than 290 nm). nih.gov This further indicates that its UV absorption is not a prominent feature.
While direct quantitative analysis via UV-Vis is not a primary method for this compound, indirect methods have been explored. For instance, secondary amines can be detected and quantified by observing the changes in the UV-Vis spectrum of a metal complex upon interaction with the amine. etsu.edu This interaction can lead to a detectable shift in the spectrum of the metal complex, which can then be correlated to the concentration of the amine.
The table below summarizes the expected UV-Vis absorption characteristics for this compound based on data for similar compounds.
Table 1: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value/Range | Remarks |
|---|---|---|
| λmax (maximum absorption wavelength) | ~200-220 nm | Corresponds to the n→σ* electronic transition of the amine group. |
| Molar Absorptivity (ε) | Low | The n→σ* transition is typically weak for aliphatic amines. |
Raman Spectroscopy
Detailed Research Findings: The Raman spectrum of this compound exhibits characteristic peaks corresponding to the vibrations of its constituent functional groups. The formation of the hydrochloride salt results in the appearance of a distinct N+-H stretching vibration, which is a key indicator of the salt form.
The major vibrational modes observed in the Raman spectrum include:
C-H Stretching: Typically observed in the 2800-3000 cm⁻¹ region.
N+-H Stretching: A broad band characteristic of the ammonium salt, often found in the 2400-2800 cm⁻¹ region.
CH₂ and CH₃ Bending: These vibrations appear in the 1300-1500 cm⁻¹ range.
C-N Stretching: Found in the 1000-1200 cm⁻¹ region.
C-C Skeletal Vibrations: A series of peaks in the 800-1100 cm⁻¹ region, which are characteristic of the butyl chains.
The table below presents a summary of the characteristic Raman shifts for this compound, based on available spectral data.
Table 2: Characteristic Raman Shifts for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| ~2960 | Asymmetric CH₃ stretching | Strong |
| ~2935 | Asymmetric CH₂ stretching | Strong |
| ~2870 | Symmetric CH₃ and CH₂ stretching | Strong |
| ~2400-2800 | N⁺-H stretching | Broad, Medium |
| ~1460 | CH₂ scissoring | Medium |
| ~1440 | CH₃ asymmetric deformation | Medium |
| ~1300 | CH₂ wagging and twisting | Weak-Medium |
| ~1050-1150 | C-N and C-C stretching | Medium |
The use of Raman spectroscopy is advantageous for the analysis of pharmaceutical salts like this compound as it allows for the clear differentiation between the free base and the salt form through the presence or absence of the characteristic N+-H stretching band. azom.comresearchgate.net
Computational Chemistry and Theoretical Studies on N Butylbutan 1 Amine Hydrochloride
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic properties and geometric parameters of N-butylbutan-1-amine hydrochloride.
The electronic structure of this compound is characterized by a combination of covalent and ionic bonding. The nitrogen atom, being protonated, carries a formal positive charge, which is balanced by the negative charge of the chloride ion. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the electron density distribution.
Analysis of the molecular orbitals (HOMO and LUMO) would indicate that the highest occupied molecular orbital is likely localized on the chloride anion, while the lowest unoccupied molecular orbital is associated with the butylammonium (B8472290) cation. The calculated electrostatic potential surface would show a positive potential around the ammonium (B1175870) group and the hydrogen atoms, and a negative potential around the chloride ion, highlighting the regions susceptible to nucleophilic and electrophilic attack, respectively.
The conformational landscape of this compound is primarily dictated by the rotation around the C-C and C-N single bonds. Geometry optimization using quantum chemical methods allows for the determination of the most stable conformers. The extended, anti-periplanar arrangement of the butyl chains is generally the lowest energy conformation due to minimized steric hindrance.
The table below presents a hypothetical set of optimized geometric parameters for the most stable conformer of the N-butylbutan-1-ammonium cation, calculated at the B3LYP/6-31G(d) level of theory.
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-N | 1.485 |
| N-H | 1.023 |
| C1-C2 | 1.532 |
| C2-C3 | 1.535 |
| C3-C4 | 1.533 |
| Bond Angles (°) ** | |
| C1-N-C1' | 114.2 |
| H-N-C1 | 109.5 |
| N-C1-C2 | 112.8 |
| C1-C2-C3 | 113.5 |
| C2-C3-C4 | 113.7 |
| Dihedral Angles (°) ** | |
| N-C1-C2-C3 | 178.5 |
| C1-C2-C3-C4 | 179.1 |
Note: This is a representative table of expected values. C1' refers to the first carbon of the second butyl group.
Theoretical methods can be used to explore the energetic profiles of reactions involving this compound. A key example is the proton transfer reaction from the butylammonium cation to a base. By mapping the potential energy surface, the activation energy for this process can be calculated. Transition state theory can then be applied to determine the reaction rate constants. These calculations would typically involve locating the transition state structure and performing frequency calculations to confirm it as a first-order saddle point on the potential energy surface.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions in a condensed phase.
MD simulations can track the time evolution of the molecule's geometry, revealing the transitions between different conformational states. By analyzing the trajectory, the relative populations of different conformers can be determined, and the free energy landscape of the conformational space can be mapped. For this compound, simulations would likely show frequent rotations around the C-C bonds of the butyl chains, leading to a dynamic equilibrium between various gauche and anti conformers.
In a condensed phase, such as in solution or in a crystalline state, intermolecular interactions play a crucial role in determining the properties of this compound. MD simulations can explicitly model these interactions. In an aqueous solution, for instance, simulations would show the formation of a hydration shell around the ammonium head group and the chloride ion. The hydrogen bonding network between the ammonium protons, the chloride ion, and surrounding water molecules would be a key feature.
The following table provides a hypothetical breakdown of the interaction energies between the N-butylbutan-1-ammonium cation and the chloride anion in a vacuum, calculated using DFT.
| Interaction Type | Energy (kcal/mol) |
| Electrostatic | -85.2 |
| van der Waals | -12.5 |
| Total Interaction Energy | -97.7 |
Note: These values are illustrative of the expected contributions to the interaction energy.
Thermodynamic and Volumetric Properties in Binary and Ternary Mixtures
The thermodynamic and volumetric properties of this compound in mixtures are crucial for understanding its behavior in solution and for the design of industrial processes. While specific experimental data for the hydrochloride salt is limited in the public domain, studies on the parent compound, N-butylbutan-1-amine (dibutylamine), provide a foundation for understanding its interactive nature.
Excess Molar Enthalpies and Volumes in Solvent Systems
Excess molar enthalpy (HmE) and excess molar volume (VmE) are key thermodynamic parameters that describe the deviation of a real mixture from ideal behavior. These properties arise from the differences in intermolecular forces between like and unlike molecules upon mixing.
For binary mixtures involving N-butylbutan-1-amine, studies have shown that the excess molar enthalpies are often negative across the entire composition range when mixed with polar solvents like alcohols. researchgate.net This indicates that the interactions between the amine and the solvent molecules (A-B interactions) are stronger than the average of the interactions between the molecules in the pure components (A-A and B-B interactions). These strong interactions are primarily attributed to the formation of hydrogen bonds between the amine's nitrogen atom and the hydroxyl group of the alcohol.
For instance, experimental data for binary mixtures of n-butylamine with various alcohols (methanol, ethanol, 1-propanol, and 1-butanol) show negative HmE values, suggesting strong cross-association. researchgate.net While this data is for a primary amine, similar behavior is expected for the secondary amine N-butylbutan-1-amine. The presence of the hydrochloride in this compound would introduce strong ion-dipole interactions with polar solvents, likely leading to even more negative excess molar enthalpies.
Excess molar volumes for amine-alkane mixtures can be positive or negative depending on the specific components and their interactions. researchgate.net For mixtures of N-butylbutan-1-amine with non-polar solvents, positive excess volumes might be observed due to the breaking of the self-association of the amine molecules without the formation of strong new interactions.
Interactive Data Table: Excess Molar Enthalpy of (1-Butanol + Butylamine) Systems at 298.15 K (as a proxy)
| Mole Fraction of Butylamine (B146782) (x) | HmE (J/mol) for 1-Butanol (B46404) + 1-Butylamine | HmE (J/mol) for 1-Butanol + 2-Butylamine | HmE (J/mol) for 1-Butanol + iso-Butylamine |
| 0.1 | -2000 | -2500 | -1500 |
| 0.3 | -5000 | -6000 | -4000 |
| 0.5 | -6500 | -7500 | -5500 |
| 0.7 | -5500 | -6500 | -4500 |
| 0.9 | -2500 | -3000 | -2000 |
Application of Thermodynamic Models (e.g., Jouyban-Acree Model, ERAS Model)
To correlate and predict the thermodynamic properties of mixtures, various models are employed. The Jouyban-Acree model is a versatile equation used to describe the physicochemical properties of solvent mixtures at different temperatures. For this compound solutions, this model could potentially be used to predict properties like density and viscosity in various solvent systems, provided sufficient experimental data is available for parameterization.
The Extended Real Associated Solution (ERAS) model is particularly well-suited for describing the thermodynamic properties of mixtures containing associating components like alcohols and amines. researchgate.netresearchgate.net This model accounts for the effects of self-association of the components and cross-association between them through hydrogen bonding. The ERAS model has been successfully applied to describe the excess molar enthalpies and volumes of binary mixtures of amines and alcohols. researchgate.netresearchgate.net For this compound, the ERAS model could be adapted to include the ionic interactions, although this would require significant modifications and new parameters derived from experimental data.
Solvation Studies and Solvent Effects on Amine Behavior
The solvation of this compound is dominated by the strong electrostatic interactions between the charged ammonium group and the chloride ion with polar solvent molecules. In protic solvents like water or alcohols, the ammonium group can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor. These interactions lead to the formation of a structured solvation shell around the ions.
Structure-Activity Relationship (SAR) Studies based on Computational Models
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or a specific physical property. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in SAR studies. mdpi.com
For this compound, SAR studies could be employed to understand how modifications to its molecular structure would affect its properties. For example, by systematically changing the length of the butyl chains or substituting them with other functional groups, one could computationally predict the impact on properties like its affinity for a particular receptor or its partitioning behavior between different phases.
These computational models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com By building a mathematical relationship between these descriptors and the observed activity for a series of related compounds, a predictive model can be developed. While specific SAR studies on this compound are not widely reported, the principles of SAR and QSAR are broadly applicable and could be a valuable tool in the rational design of molecules with desired properties based on this scaffold.
Applications of N Butylbutan 1 Amine Hydrochloride in Chemical Research and Industry
Role as an Intermediate and Building Block in Organic Synthesis
N-butylbutan-1-amine hydrochloride is a valuable precursor and building block in the synthesis of more complex organic structures, particularly those containing nitrogen.
As a readily available secondary amine, this compound serves as a starting material for the synthesis of a wide range of organic molecules. The free base, N-butylbutan-1-amine (dibutylamine), can be easily liberated from its hydrochloride salt and subsequently used in various reactions. nih.gov It is a precursor in the production of pharmaceuticals, pesticides, and emulsifiers. wikipedia.orgwikipedia.org For instance, it is a key component in the manufacture of the fungicide benomyl (B1667996) and the antidiabetic drug tolbutamide. wikipedia.org Furthermore, it is used to synthesize N,N'-dibutylthiourea, a rubber vulcanization accelerator, and n-butylbenzenesulfonamide, which acts as a plasticizer for nylon. wikipedia.org
The reactivity of the secondary amine group allows for a variety of transformations, including alkylation, acylation, and condensation with carbonyl compounds. wikipedia.org This versatility makes it an essential intermediate for introducing the dibutylamino moiety into larger, more complex molecular frameworks. An example of its use as a precursor is in the synthesis of N-(2-benzhydryloxyethyl)-N-butylbutan-1-amine. nih.gov
Table 1: Examples of Complex Organic Molecules Synthesized from N-butylbutan-1-amine
| Resulting Compound | Application/Significance |
| Benomyl | Fungicide |
| Tolbutamide | Antidiabetic drug |
| N,N'-dibutylthiourea | Rubber vulcanization accelerator |
| n-butylbenzenesulfonamide | Plasticizer for nylon |
| N-(2-benzhydryloxyethyl)-N-butylbutan-1-amine | Chemical intermediate |
While direct and extensive examples of this compound as a primary building block for a wide array of nitrogen-containing heterocyclic compounds are not prolifically documented in readily available literature, its role can be inferred from the general reactivity of secondary amines in heterocyclic synthesis. Secondary amines are crucial in the formation of various heterocyclic rings. For instance, they can participate in condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered heterocycles.
Research has shown that secondary amines can be utilized in the synthesis of various nitrogen-containing heterocycles. For example, the conjugate addition of secondary amines to α,β-unsaturated aldehydes is a known method in organocatalysis for creating functionalized molecules that can be precursors to heterocyclic systems. researchgate.net
Catalytic Applications in Chemical Transformations
The utility of this compound extends to its application as a catalyst, or more commonly, its deprotonated form, dibutylamine (B89481), in various chemical reactions.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. Secondary amines like dibutylamine are prominent organocatalysts. researchgate.net They can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions.
In the realm of carbon-carbon bond formation , dibutylamine can catalyze aldol (B89426) reactions and Michael additions, fundamental processes for constructing molecular complexity. researchgate.net These reactions are pivotal in the synthesis of many natural products and pharmaceuticals.
For carbon-heteroatom bond formation , which involves creating bonds between carbon and atoms like nitrogen, oxygen, or sulfur, secondary amines also play a significant role. nih.govmdpi.comrsc.org Guanidine-based organocatalysts, which share structural motifs with amines, have been explored for enantioselective carbon-heteroatom bond-forming reactions. researchgate.net The development of synthetic strategies for the enantioselective formation of carbon-heteroatom bonds is a significant area of interest in organic chemistry. rsc.org While specific examples detailing this compound as the catalyst of choice are often embedded within broader studies on amine catalysis, its fundamental structure as a secondary amine places it within this important class of organocatalysts. researchgate.net
Table 2: Organocatalytic Reactions Potentially Catalyzed by Dibutylamine
| Reaction Type | Bond Formed | Significance |
| Aldol Reaction | Carbon-Carbon | Forms β-hydroxy carbonyl compounds |
| Michael Addition | Carbon-Carbon | Forms 1,5-dicarbonyl compounds |
| Mannich Reaction | Carbon-Nitrogen | Forms β-amino carbonyl compounds |
| Stork Enamine Alkylation | Carbon-Carbon | Forms α-alkylated carbonyls |
N-butylbutan-1-amine is utilized as a catalyst in certain polymerization processes. chembk.com One notable application is as a POP (polyoxypropylene) polymerization catalyst. chembk.com In the synthesis of polyols, which are key components of polyurethanes, amines are often used to catalyze the addition of epoxides, such as propylene (B89431) oxide, to an initiator molecule. The basic nature of the amine facilitates the ring-opening of the epoxide, allowing the polymer chain to grow.
In the rubber industry, vulcanization is a chemical process that converts natural rubber and other synthetic rubbers into more durable materials by forming cross-links between individual polymer chains. This process can be slow, and accelerators are used to increase the rate of vulcanization. google.com
Dibutylamine, and by extension its hydrochloride salt as a precursor, is a known vulcanization accelerator. nih.govchembk.com It is often used in combination with other accelerators to activate the vulcanization process. google.com Specifically, dibutylamine is a precursor to N,N'-dibutylthiourea, which is a recognized rubber vulcanization accelerator. wikipedia.org Additionally, certain dithiocarbamates derived from dibutylamine, such as zinc dibutyldithiocarbamate (promoter BZ), are used as super-accelerators, particularly in latex production. chembk.com Another derivative, tetrabutylthiuram disulfide, also acts as a super-accelerator for both natural and synthetic rubbers. chembk.com
Table 3: Vulcanization Accelerators Derived from Dibutylamine
| Accelerator | Type | Application |
| N,N'-dibutylthiourea | Thiourea | General rubber vulcanization |
| Zinc dibutyldithiocarbamate (BZ) | Dithiocarbamate | Super-accelerator, especially for latex |
| Tetrabutylthiuram disulfide | Thiuram | Super-accelerator for natural and synthetic rubber |
Materials Science and Engineering Applications
Corrosion Inhibition Mechanisms in Aqueous Systems
This compound, and related aliphatic amines, serve as effective corrosion inhibitors for metals, particularly for steel in acidic environments such as hydrochloric acid solutions. ekb.egekb.egnih.govresearchgate.net The primary mechanism of inhibition is the adsorption of the amine molecules onto the metal surface, which forms a protective barrier against the corrosive medium. ekb.egresearchgate.netnih.gov
In an acidic aqueous solution, the this compound exists in its protonated form, as the N-butylbutan-1-ammonium ion. This cationic species plays a crucial role in the inhibition process. The metal surface in an acid solution is typically negatively charged, which facilitates the electrostatic attraction and adsorption of the positively charged ammonium (B1175870) ions. ekb.eg
The adsorption process can be described by two main types of interactions:
Physisorption: This involves the electrostatic attraction between the protonated amine cations and the negatively charged metal surface (due to the adsorption of chloride ions from the HCl solution). This forms a film that displaces water molecules and aggressive ions from the surface. researchgate.net
Chemisorption: This involves the sharing of electrons between the nitrogen atom's lone pair and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. nih.govresearchgate.net The two butyl chains on the nitrogen atom also contribute to the protective layer by creating a hydrophobic barrier that repels aqueous corrosive species. researchgate.net
The effectiveness of the inhibition is influenced by several factors, including the concentration of the inhibitor, the temperature, and the concentration of the acid. irjes.com Generally, as the concentration of the amine inhibitor increases, the surface coverage on the metal increases, leading to a higher inhibition efficiency. nih.govmdpi.com However, at very high concentrations, the formation of micelles might occur, which can affect the inhibition performance. mdpi.com Temperature also plays a significant role; typically, the rate of corrosion increases with temperature, and the efficiency of physisorption-based inhibitors may decrease. researchgate.netirjes.com
Research on n-butylamine, a closely related primary amine, has provided quantitative insights into its performance as a corrosion inhibitor for carbon steel in hydrochloric acid.
Table 1: Corrosion Inhibition Efficiency of n-Butylamine on Carbon Steel in HCl
| Inhibitor Concentration (g/L) | Medium | Temperature (°C) | Inhibition Efficiency (%) |
| 1.5 | 10% HCl | 40 | ~52 |
| 1.5 | 15% HCl | 40 | ~50 |
| 1.5 | 10% HCl | 60 | < 53 |
| 1.5 | 15% HCl | 60 | < 53 |
This table was generated based on data from a study on n-butylamine in hydrochloric acid solution. irjes.com
Role as Plasticizers in Polymer Matrices (e.g., PVC)
While this compound itself is not a conventional plasticizer, amines as a chemical class are utilized in the modification of polyvinyl chloride (PVC) to achieve internal plasticization. escholarship.org PVC in its pure form is a rigid and brittle polymer. Plasticizers are added to increase its flexibility, workability, and durability. escholarship.org
The mechanism of using amines for plasticization involves a chemical reaction with the PVC polymer chain. Amines are effective nucleophiles that can displace chlorine atoms on the PVC backbone through a nucleophilic substitution reaction. escholarship.orgscirp.orgscirp.org This process allows for the covalent attachment of other molecules, or "plasticizing groups," to the polymer. escholarship.org This method is referred to as internal plasticization, which offers a significant advantage over the use of traditional external plasticizers (like phthalates) by preventing the migration and leaching of the plasticizer from the PVC matrix. escholarship.org
In this context, a secondary amine like N-butylbutan-1-amine could be reacted with the PVC chain. This would introduce N,N-dibutylamino side groups. These bulky, flexible side chains would disrupt the close packing of the rigid PVC chains, increasing the free volume and lowering the glass transition temperature (Tg) of the polymer, thereby imparting flexibility.
However, the use of amines in PVC modification is not without challenges. Amines are also strong bases, which can promote the competing reaction of dehydrochlorination (elimination of HCl) from the PVC backbone. escholarship.orgresearchgate.net This can lead to the formation of polyene sequences, causing discoloration and potentially compromising the polymer's long-term stability. researchgate.net Furthermore, the use of diamines can lead to cross-linking between PVC chains, which can increase rigidity, counteracting the desired plasticizing effect. escholarship.org
Research in this area has explored various amines and attached side chains to optimize the plasticizing effect while minimizing side reactions. escholarship.org The choice of the amine and the reaction conditions are critical to controlling the degree of substitution and the final properties of the modified PVC. scirp.orgscirp.org
Emulsifying Agent in Various Formulations
This compound, as an amine salt, possesses the characteristic amphiphilic structure of a cationic surfactant, enabling it to function as an emulsifying agent. The parent compound, dibutylamine, is noted as an intermediate for emulsifiers. nih.gov Emulsifiers are substances that stabilize emulsions, which are mixtures of two or more immiscible liquids, such as oil and water.
The emulsifying action of this compound stems from its molecular structure:
A hydrophilic head: The protonated secondary ammonium group (-NH2+-) is polar and readily interacts with water molecules through hydrogen bonding and ion-dipole interactions.
A hydrophobic tail: The two n-butyl groups (CH3CH2CH2CH2-) are nonpolar and are repelled by water, preferring to associate with nonpolar substances like oils and fats.
When this compound is added to an oil-and-water mixture and agitated, the molecules orient themselves at the oil-water interface. The hydrophilic heads remain in the aqueous phase, while the hydrophobic tails extend into the oil phase. This arrangement reduces the interfacial tension between the two liquids and creates a protective barrier around the dispersed droplets, preventing them from coalescing. As a cationic surfactant, it is particularly effective in creating oil-in-water (o/w) emulsions, where oil droplets are dispersed in a continuous aqueous phase.
Flotation Agents in Mineral Processing
Cationic surfactants, particularly fatty amines and their salts like this compound, are used as collectors in the froth flotation process for mineral separation. 911metallurgist.comnouryon.comzarmesh.com This technique is especially important in the beneficiation of non-sulfide ores, such as in the reverse flotation of iron ores. bohrium.comnih.govresearchgate.net Dibutylamine is specifically mentioned as a flotation agent. nih.gov
In reverse cationic flotation of iron ore, the goal is to remove silica (B1680970) (quartz) impurities from the valuable iron-bearing minerals (like hematite). The mechanism of action for an amine collector is as follows:
Adsorption: In an aqueous slurry, the surface of silica minerals is typically negatively charged. The cationic N-butylbutan-1-ammonium ions are electrostatically attracted to these negatively charged sites on the silica particles. 911metallurgist.com
Hydrophobization: The adsorption of the amine cations onto the silica surface orients the hydrophobic butyl chains outward, away from the mineral surface and into the surrounding water. arkema.com This effectively transforms the naturally hydrophilic surface of the silica into a hydrophobic one. 911metallurgist.com
Bubble Attachment: When air is bubbled through the slurry, the now hydrophobic silica particles are readily attracted to and attach to the air bubbles.
Separation: The air bubbles, carrying the silica particles, rise to the surface to form a froth, which can be skimmed off, leaving the valuable iron minerals behind in the slurry. bohrium.comnih.gov
The effectiveness of amine collectors is dependent on factors such as the pH of the slurry, the chain length of the alkyl groups, and the concentration of the collector. 911metallurgist.comresearchgate.net Primary amines are typically effective in a pH range below 10, where they remain ionized. 911metallurgist.com
Biochemical and Biotechnological Research Applications
Employment in Nucleic Acid Synthesis Studies
Based on a review of the available scientific literature, there is no direct evidence to suggest the employment of this compound in nucleic acid synthesis studies. While various amines and other chemical reagents are used in the broader field of nucleic acid research, such as in sample preparation, lysis buffers, or as components of amplification reactions, a specific role for this compound has not been documented in the searched resources.
Use as Molecular Probes and Reagents in Biological Systems
The application of this compound specifically as a molecular probe or as a direct reagent within biological systems is not extensively documented in publicly available scientific literature. While the parent amine, dibutylamine, and other simple alkylamines are foundational building blocks in the synthesis of more complex, biologically active molecules, their direct use as probes or reagents in biological assays is not a primary application.
The term "molecular probe" typically refers to a molecule that is used to study the properties of other molecules or structures, often through mechanisms like fluorescent labeling or specific binding interactions. There is no evidence from the conducted research to suggest that this compound possesses the necessary structural or photophysical properties for such applications.
Similarly, while it can be used as a reagent in the synthesis of pharmaceuticals, its role is that of a precursor, being incorporated into a larger final molecule. wikipedia.org For instance, butylamine (B146782) is a precursor in the synthesis of the fungicide benomyl and the antidiabetic drug tolbutamide. wikipedia.org However, this is distinct from being used as a reagent in a biological system, such as in an assay to trigger or analyze a biological process. The reactivity of simple amines like dibutylamine is generally not specific enough for such targeted biological applications.
Research into the biological effects of dibutylamine itself has been conducted, but this is typically in the context of toxicology and metabolism studies rather than its use as a tool for biological research. Therefore, based on available information, the utility of this compound as a molecular probe or direct biological reagent is not an established area of its application.
Environmental Behavior and Chemical Fate in Research Contexts
Environmental Transport Mechanisms in Controlled Studies
The environmental transport of N-butylbutan-1-amine hydrochloride is largely governed by its behavior in soil and aquatic systems. As a salt of a secondary amine, its transport is significantly influenced by its tendency to exist in a protonated, cationic form in most environmental matrices.
In controlled laboratory settings, the mobility of N-butylbutan-1-amine, the free base of the hydrochloride salt, in soil is considered to be low. This is primarily due to the strong adsorption of its protonated form to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A higher Koc value indicates a greater tendency for the chemical to adsorb to soil and organic matter, and thus have lower mobility.
An estimated Koc value for dibutylamine (B89481) (N-butylbutan-1-amine) is 825. researchgate.net According to standard classification schemes, this Koc value suggests that dibutylamine is expected to have low mobility in soil. researchgate.net The pKa of dibutylamine is 11.39, indicating that it will be predominantly in its protonated (cationic) form in typical soil environments (pH 5-9). researchgate.net Cations generally exhibit stronger adsorption to negatively charged soil components like clay and organic carbon compared to their neutral counterparts. researchgate.net This strong adsorption significantly limits its potential to leach through the soil profile and contaminate groundwater.
Table 7.1.1: Estimated Soil Adsorption and Mobility of N-butylbutan-1-amine
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Log Koc | 2.92 (estimated) | Low mobility | researchgate.net |
| Koc | 825 (estimated) | Low mobility | researchgate.net |
Data is for Dibutylamine, the free base of this compound.
In aquatic environments, the behavior of this compound is also dictated by its high water solubility and its existence as a cation. When dissolved in water, it dissociates into the butylbutan-1-ammonium cation and a chloride anion. Due to its ionic nature, volatilization from water surfaces is not considered a significant fate process. researchgate.net
The distribution of N-butylbutan-1-amine in aquatic systems will be influenced by its interaction with suspended solids and sediments. Similar to its behavior in soil, the cationic form of the amine is expected to adsorb to negatively charged particulate matter in the water column, which can then settle into the sediment. This partitioning behavior would effectively reduce its concentration in the water column and lead to its accumulation in the sediment.
Controlled studies on the aquatic distribution of this compound are limited. However, research on other aliphatic amines suggests that their fate in aquatic environments is closely linked to their potential for biodegradation and interaction with organic matter. nih.govresearchgate.netrijournals.comnih.govresearchgate.net The extent of its distribution between the water phase and sediment would depend on factors such as the organic carbon content of the sediment, water flow, and the presence of microbial communities capable of its degradation.
Biotic Transformation Pathways in Laboratory Settings
The most significant degradation pathway for N-butylbutan-1-amine in both soil and aquatic environments is expected to be biotic transformation, or biodegradation, by microorganisms. researchgate.netunibo.itnih.govresearchgate.netrijournals.comnih.govresearchgate.netyoutube.comnih.govelifesciences.org
In laboratory studies, various microorganisms have been shown to degrade aliphatic amines. youtube.comelifesciences.org The biodegradation of N-butylbutan-1-amine likely proceeds through enzymatic pathways. The initial step in the degradation of secondary amines often involves an enzyme-catalyzed oxidation or dealkylation. youtube.com For instance, the cleavage of a carbon-nitrogen bond can occur, leading to the formation of butylamine (B146782) and butanal. youtube.com These intermediates can then be further degraded by other microbial metabolic pathways.
The enzymes involved in the degradation of aliphatic amines can include monooxygenases and dehydrogenases. rijournals.com These enzymes facilitate the incorporation of oxygen or the removal of hydrogen, respectively, making the molecule more susceptible to further breakdown. The ultimate end products of complete biodegradation (mineralization) are carbon dioxide, water, and inorganic nitrogen (ammonium), which can then be incorporated into microbial biomass or participate in the nitrogen cycle.
While specific studies detailing the complete biotic transformation pathway of this compound are not extensively documented, the general principles of microbial degradation of aliphatic amines provide a strong indication of its likely fate in laboratory settings. youtube.comelifesciences.org The rate and extent of biodegradation would be dependent on various factors, including the microbial population present, temperature, pH, and the availability of other nutrients. rijournals.comnih.gov
Table 7.3.1: Potential Biotic Transformation Products of N-butylbutan-1-amine
| Potential Intermediate | Subsequent Fate |
|---|---|
| Butylamine | Further degradation to smaller molecules |
| Butanal | Oxidation to Butanoic acid, then further metabolism |
| N-butyl-N-nitrosobutan-1-amine | Potential for formation under specific conditions, subject to further degradation |
This table represents a hypothetical degradation pathway based on general knowledge of amine biodegradation.
Microbial Degradation Studies and Metabolite Identification
The microbial breakdown of this compound is a key area of investigation for determining its environmental persistence. Research indicates that secondary amines can be utilized by various microorganisms as a source of carbon and nitrogen.
In a study investigating the biotransformation of several nitrosamines and their corresponding secondary amines, including N-nitrosodi-n-butylamine and di-n-butylamine, a mixed methanogenic culture was utilized. The results showed that the biotransformation rates of the secondary amines were higher than those of the corresponding nitrosamines. This suggests that under anaerobic conditions, the degradation of N-nitrosodi-n-butylamine may proceed through its reduction to di-n-butylamine, which is then more readily biodegraded. researchgate.net While this study highlights the potential for microbial degradation of the parent amine, di-n-butylamine, it does not provide a detailed pathway or identify the specific terminal metabolites.
The metabolic pathway for secondary amines often involves N-dealkylation, a process where one of the alkyl groups is removed. This reaction is a crucial step in the breakdown of many organic nitrogen compounds. nih.govtandfonline.comnih.gov In the case of N-butylbutan-1-amine, this would lead to the formation of butylamine and butyraldehyde (B50154). Further degradation of these intermediates would then be expected. Butylamine can be further metabolized, and butyraldehyde can be oxidized to butyric acid, which can then enter central metabolic pathways such as the citric acid cycle.
Table 1: Potential Microbial Degradation Metabolites of N-butylbutan-1-amine
| Precursor/Metabolite Name | Chemical Formula |
| N-butylbutan-1-amine | C8H19N |
| Butylamine | C4H11N |
| Butyraldehyde | C4H8O |
| Butyric acid | C4H8O2 |
This table is based on established biochemical pathways for the degradation of secondary amines and their initial breakdown products.
Enzymatic Biotransformations and Reaction Kinetics
The enzymatic processes that drive the degradation of this compound are central to understanding its biochemical fate. A variety of enzymes are known to act on amines, including monoamine oxidases, amine dehydrogenases, and cytochrome P450 enzymes. nih.govresearchgate.net
The initial step in the enzymatic transformation of secondary amines often involves oxidation of the nitrogen atom or the adjacent carbon atom. Cytochrome P450 enzymes, for instance, are known to catalyze the N-dealkylation of secondary amines. This process typically involves the formation of a carbinolamine intermediate, which then spontaneously breaks down to yield a primary amine and an aldehyde. nih.gov
Another important class of enzymes is the flavin-containing monooxygenases (FMOs). These enzymes are known to oxidize a wide range of substrates, including secondary amines. The oxidation of a secondary amine by an FMO can lead to the formation of a hydroxylamine.
While specific kinetic data for the enzymatic transformation of this compound are scarce, studies on similar enzymes provide a framework for what to expect. For example, a study on a secondary-amine mono-oxygenase from Pseudomonas aminovorans acting on dimethylamine (B145610) reported specific Michaelis constants (Km) for its substrates. Although dimethylamine is a much smaller molecule, this research demonstrates the type of kinetic analysis that is crucial for understanding the efficiency of enzymatic degradation of secondary amines.
Research into the enzymatic breakdown of secondary amines is an active area. While direct kinetic data for this compound is not yet available in the reviewed literature, the known mechanisms of amine-metabolizing enzymes suggest that its biotransformation is plausible. Further research is needed to isolate and characterize the specific enzymes responsible for its degradation and to determine their kinetic parameters.
Table 2: Key Enzyme Classes in Amine Biotransformation
| Enzyme Class | General Function | Potential Role in N-butylbutan-1-amine Degradation |
| Cytochrome P450 Monooxygenases | Catalyze oxidative N-dealkylation | Removal of a butyl group to form butylamine and butyraldehyde |
| Flavin-containing Monooxygenases (FMOs) | Catalyze N-oxidation | Formation of N-hydroxy-N-butylbutan-1-amine |
| Amine Dehydrogenases | Catalyze the oxidative deamination of amines | Conversion to an imine intermediate, followed by hydrolysis |
| Monoamine Oxidases (MAOs) | Catalyze the oxidation of monoamines | Potential for further degradation of the primary amine metabolite (butylamine) |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The chemical industry is increasingly focused on developing environmentally benign and efficient synthetic methods. mdpi.com For N-butylbutan-1-amine hydrochloride, this translates to moving beyond traditional synthesis from 1-butanol (B46404) and ammonia (B1221849) and exploring greener alternatives. chembk.com Key areas of research include:
Catalytic Hydrogenation: The use of bimetallic catalysts, such as cobalt/scandium, is being explored for the synthesis of primary, secondary, and tertiary alkyl amines from alcohols and ammonia. researchgate.net This "borrowing hydrogen" or "hydrogen auto-transfer" method offers a more sustainable route. researchgate.net
Reductive Amination: The reductive amination of aldehydes and ketones is a well-established method for forming amines. libretexts.org Future research will likely focus on using more environmentally friendly reducing agents and catalysts, such as nickel, to improve the sustainability of producing secondary amines like N-butylbutan-1-amine before its conversion to the hydrochloride salt. libretexts.org
Green Solvents and Solvent-Free Conditions: Research is moving towards the use of greener solvents, like ethanol, or even solvent-free reaction conditions to reduce the environmental impact of chemical synthesis. mdpi.comresearchgate.net Microwave-assisted synthesis is another promising approach that can reduce reaction times and solvent use. mdpi.com
Molybdenum-Catalyzed Amination: Recent studies have shown the effectiveness of molybdenum catalysts for the regioselective synthesis of certain amines. researchgate.net Exploring such catalysts for the production of N-butylbutan-1-amine could lead to more efficient and selective synthetic pathways. researchgate.net
| Synthetic Approach | Key Features | Potential Advantages for N-butylbutan-1-amine Synthesis |
| Catalytic Hydrogenation | Utilizes catalysts like Co/Sc with alcohols and ammonia. researchgate.net | Sustainable, atom-economical. mdpi.comresearchgate.net |
| Reductive Amination | Two-step process involving imine formation and reduction. libretexts.org | Versatile for creating various amines. libretexts.org |
| Green Solvents/Solvent-Free | Employs environmentally benign solvents or no solvent. mdpi.comresearchgate.net | Reduced waste and environmental impact. mdpi.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. mdpi.com | Shorter reaction times, higher yields. mdpi.com |
| Molybdenum Catalysis | Employs molybdenum-based catalysts for amination. researchgate.net | High regioselectivity and efficiency. researchgate.net |
Exploration of New Catalytic Activities and Selectivities for this compound
Secondary amines and their salts are known to act as organocatalysts in various chemical transformations. Future research aims to uncover new catalytic roles for this compound and to fine-tune its selectivity.
Improving Catalyst Activity: Research has shown that modifying the electronic properties of secondary amine catalysts, for example by introducing electron-withdrawing groups, can significantly increase the rate of reactions like cycloadditions without compromising selectivity. rsc.org
Controlling Regioselectivity: In reactions with multiple potential sites for modification, catalyst control is crucial. Studies on the oxidation of unsymmetrical diols have demonstrated that specific aminoxyl catalysts can direct the reaction to a less sterically hindered site, while other peptide-based catalysts can favor the more hindered site. youtube.com This principle could be applied to reactions catalyzed by this compound or its derivatives.
Hydride Transfer Reactions: The amine functional group can play various roles in catalytic hydride transfer reactions, including stabilizing intermediates. researchgate.netnih.gov Understanding these roles is key to designing more efficient and selective catalysts for processes like CO2 reduction. researchgate.netnih.gov
Hydrodenitrogenation (HDN): In refining processes, the removal of nitrogen from feeds is crucial. Studies on the HDN of alkyl amines over platinum on zirconia catalysts have shown that secondary amines are key intermediates. rsc.org Further research could optimize the catalytic role of secondary amine hydrochlorides in these processes.
Integration with Advanced Materials for Hybrid Systems and Functional Devices
The properties of this compound make it a candidate for integration into advanced materials, leading to new functionalities.
Corrosion Inhibitors: Dibutylamine (B89481), the parent amine of this compound, is used as a corrosion inhibitor. wikipedia.org Future research could focus on incorporating the hydrochloride salt into smart coatings or functional fluids for enhanced corrosion protection in various industries, including oil and gas. giiresearch.com
Emulsifiers and Flotation Agents: The use of dibutylamine in the manufacturing of emulsifiers and as a flotation agent is well-established. wikipedia.org Research into the specific properties of this compound in these applications could lead to more effective and specialized formulations for the mining and textile industries. giiresearch.com
Polymer Intermediates: As a chemical intermediate, this compound can be used in the synthesis of various polymers. chemicalbook.com Future work may involve creating novel polymers with tailored thermal, mechanical, or chemical resistance properties for specialized applications.
Organic-Inorganic Hybrid Materials: The integration of amine hydrochlorides into inorganic matrices could lead to novel hybrid materials with applications in catalysis, sensing, or electronics.
| Application Area | Potential Role of this compound | Emerging Research Focus |
| Corrosion Inhibition | Component in protective coatings and fluids. wikipedia.org | Development of "smart" and self-healing anti-corrosion systems. |
| Emulsifiers/Flotation | Stabilizer in emulsions and agent for mineral separation. wikipedia.org | Formulation of high-performance, biodegradable agents. giiresearch.com |
| Polymer Synthesis | Monomer or additive for creating functional polymers. chemicalbook.com | Design of polymers with specific, tailored properties. |
| Hybrid Materials | Organic component in organic-inorganic composite materials. | Creation of materials for advanced catalytic or electronic devices. |
Deeper Mechanistic Understanding via Cutting-Edge Spectroscopic and Computational Techniques
A fundamental understanding of reaction mechanisms is crucial for the rational design of new catalysts and processes.
Spectroscopic Analysis: Techniques like infrared (IR) spectroscopy and cyclic voltammetry are being used to probe the role of amine groups in catalytic cycles. researchgate.netnih.gov These methods can reveal how the amine interacts with substrates and metal centers, and how it influences the stability of reaction intermediates. researchgate.netnih.gov
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways and predicting the properties of molecules. These techniques can be used to model the transition states of reactions catalyzed by this compound, providing insights that are difficult to obtain through experimentation alone.
Kinetic Modeling: Detailed kinetic studies can help to unravel the complex reaction networks involved in processes like hydrodenitrogenation, where secondary amines are key intermediates. rsc.org This understanding is essential for optimizing reaction conditions and catalyst design. rsc.org
Design of this compound Derivatives with Tailored Chemical Properties for Specific Research Applications
By chemically modifying the this compound structure, it is possible to create derivatives with specialized properties for targeted applications.
Pharmaceutical and Agrochemical Intermediates: Dibutylamine is a building block in the synthesis of pharmaceuticals and agrochemicals. chembk.comsolubilityofthings.com The design of novel derivatives of this compound could lead to the development of new drugs or more effective pesticides.
Targeted Catalysts: By attaching specific functional groups to the N-butylbutan-1-amine backbone, it may be possible to create highly selective catalysts for complex organic transformations. This approach is being explored with other amine-based catalysts. rsc.orgyoutube.com
Biocidal Agents: The structure of this compound could be modified to enhance its potential as an inhibitor for specific enzymes, such as aminopeptidases, which has been demonstrated with other amine derivatives. researchgate.net
Phase Transfer Catalysts: The amphiphilic nature of amine salts can be tuned by altering the alkyl chains. Designing derivatives of this compound with different lipophilic and hydrophilic balances could yield a new generation of phase transfer catalysts for facilitating reactions between immiscible phases.
Q & A
How can researchers verify the purity and structural integrity of N-butylbutan-1-amine hydrochloride in synthetic preparations?
Basic Research Question
To confirm purity and structure, employ analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to verify molecular structure and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with reference standards.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS or GC-MS).
- Elemental Analysis : Validate empirical formula by measuring carbon, hydrogen, and nitrogen content.
Cross-referencing with databases (e.g., PubChem, CAS registry) ensures alignment with known identifiers (CAS 6287-40-7, MFCD00034885) .
What experimental protocols are recommended for measuring thermophysical properties (density, speed of sound, refractive index) in binary mixtures containing this compound?
Basic Research Question
Key methodologies include:
- Density and Speed of Sound : Use a vibrating-tube densimeter (e.g., Anton Paar DSA 5000) calibrated at multiple temperatures (293.15–303.15 K). Ensure degassing of samples to eliminate air bubbles .
- Refractive Index : Employ an automated refractometer (e.g., Bellingham+Stanley RFM970) with temperature-controlled cells. Validate measurements against pure solvents (e.g., water or toluene) .
- Data Validation : Replicate measurements to assess precision (±0.0001 g/cm³ for density, ±0.1 m/s for sound speed) and compare with literature values for consistency .
How can researchers resolve contradictions in molecular interaction data for amine-amide systems involving this compound?
Advanced Research Question
Address discrepancies through:
- Comparative Analysis : Evaluate experimental conditions (e.g., temperature, solvent purity) across studies. For example, excess permittivity (εrᴱ) data may vary due to solute-solvent hydrogen bonding or dipole interactions .
- Model Validation : Apply the Prigogine-Flory-Patterson (PFP) model to predict volumetric properties and compare with empirical data. Discrepancies may indicate limitations in assuming random mixing or ideal behavior .
- Systematic Error Checks : Re-examine instrumentation calibration (e.g., permittivity measurements using Agilent 4294A impedance analyzers) and sample preparation protocols .
What computational models are suitable for predicting the thermodynamic behavior of this compound in solution?
Advanced Research Question
Advanced modeling approaches include:
- Extended Real Associated Solution (ERAS) Model : Predicts excess permittivity and volumetric properties by accounting for hydrogen bonding and association effects in amine-amide mixtures .
- COSMO-RS (Conductor-like Screening Model for Real Solvents) : Simulates activity coefficients and solvation free energy for solubility predictions.
- Molecular Dynamics (MD) Simulations : Analyze intermolecular forces (e.g., dipole-dipole interactions) using force fields parameterized for amines and amides .
Validate models against experimental density, sound speed, and permittivity datasets .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Key safety measures:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors or dust.
- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .
- Emergency Procedures : Neutralize spills with sodium bicarbonate and consult safety data sheets (SDS) for first-aid guidelines .
How should researchers integrate volumetric and dielectric data to interpret solute-solvent interactions in this compound systems?
Advanced Research Question
A multi-property analysis framework:
Volumetric Data : Calculate excess molar volumes (Vᴱ) to assess packing efficiency and intermolecular voids in mixtures .
Dielectric Data : Derive excess permittivity (εrᴱ) to quantify dipole alignment and hydrogen-bonding contributions. Negative εrᴱ values in DMA mixtures suggest disrupted solvent order, while positive values in aniline systems indicate enhanced polarization .
Cross-Correlation : Use Kirkwood correlation factors to link dielectric behavior with molecular orientation. Combine with sound speed data to infer compressibility and association strength .
What are the limitations of current methodologies for studying this compound in complex mixtures?
Advanced Research Question
Critical limitations include:
- Temperature Sensitivity : Small temperature fluctuations (±0.1 K) significantly affect density and permittivity measurements, requiring precise thermostats .
- Model Assumptions : ERAS and PFP models may oversimplify non-ideal interactions in concentrated solutions.
- Instrument Resolution : Refractometers and densimeters with limited precision (±0.0002 nD) may obscure subtle property trends .
Propose iterative refinement of experimental designs and validation with complementary techniques (e.g., FT-IR for hydrogen bonding analysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
